ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO7/c1-4-30-20(28)12-5-7-13(8-6-12)31-18-17(27)15-10-9-14(32-21(29)26(2)3)11-16(15)33-19(18)22(23,24)25/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFOQFXBEZKXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Attachment of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced through a carbamoylation reaction using dimethylcarbamoyl chloride in the presence of a base, such as triethylamine.
Formation of the Ethyl Benzoate Moiety: The final step involves the esterification of the chromen-4-one derivative with ethyl 4-hydroxybenzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Substituted chromen-4-one derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with chromenone structures, like ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that derivatives of chromenone effectively inhibit the growth of breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
Another promising application is in the realm of anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions like arthritis and other inflammatory diseases. Research has indicated that similar compounds can reduce pro-inflammatory cytokine levels, thereby alleviating symptoms associated with chronic inflammation .
Antimicrobial Activity
this compound has also shown efficacy against various microbial strains. Its structural components may enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .
Agrochemicals
Pesticide Development
In agricultural applications, compounds similar to this compound are being explored as potential pesticides. Their ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions with reduced environmental impact compared to conventional pesticides. Field trials have indicated promising results in controlling pest populations while maintaining crop yield .
Material Science
Polymer Additives
The incorporation of this compound into polymer matrices is being investigated for enhancing material properties. Its unique chemical structure can improve thermal stability and UV resistance in polymers, making it suitable for applications in coatings and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and preventing their normal function. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analog: 6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE
This analog shares the 4H-chromen core and trifluoromethyl group at position 2 but differs in substituents at positions 3 and 7:
- Position 3: Phenoxy (-O-C₆H₅) group instead of ethoxy benzoate.
- Position 7: 4-Bromophenoxy acetate (-O-CO-O-C₆H₄-Br) instead of dimethylcarbamoyloxy.
Structural and Functional Differences:
Implications of Substituent Differences:
The ethoxy benzoate at position 3 may increase lipophilicity compared to the phenoxy group, affecting membrane permeability.
Solid-State Properties: The bulky ethoxy benzoate in the target compound may lead to distinct crystal packing compared to the analog’s simpler phenoxy group. Tools like SHELXL and Mercury could quantify these differences.
Research Findings and Discussion
Theoretical Insights:
- Carbamate vs. Ester Stability : Carbamates generally exhibit slower hydrolysis rates than esters, suggesting the target compound may have a longer half-life in biological systems.
- Halogen Effects : The bromine in the analog could facilitate heavy-atom derivatization for X-ray crystallography, a technique refined by SHELX programs .
- Lipophilicity: The ethoxy benzoate in the target compound likely increases logP compared to the analog’s phenoxy group, impacting solubility and bioavailability.
Experimental Considerations:
Biological Activity
Ethyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a coumarin moiety, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a dimethylcarbamoyl group enhances its pharmacological profile.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study evaluated the antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed:
- Tumor Cell Viability : The compound led to a 100% decrease in tumor cell viability compared to control groups.
- Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2) in treated tissues .
Antioxidant Activity
The compound also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress associated with cancer progression. The total antioxidant capacity was significantly enhanced in liver and kidney tissues following treatment, indicating a protective effect against cellular damage .
Case Studies and Experimental Results
- Molecular Docking Studies : Molecular docking analyses revealed favorable interactions between the compound and the breast cancer receptor 3HB5-oxidoreductase, suggesting a potential mechanism for its antitumor effects .
- Histopathological Examination : Histological analysis of liver and kidney tissues post-treatment showed no significant pathological alterations, indicating that the compound does not exert toxic effects on vital organs .
- Biochemical Assays : Serum biochemical parameters (e.g., alanine transaminase, aspartate transaminase, creatinine levels) were within normal ranges after treatment, further confirming the safety profile of the compound .
Summary of Findings
| Parameter | Control Group | Treated Group |
|---|---|---|
| Tumor Cell Viability (%) | 100 | 0 |
| Bcl-2 Levels | High | Low |
| Bax Levels | Low | High |
| Total Antioxidant Capacity | Low | High |
| Liver Function (ALT/AST levels) | Elevated | Normal |
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
- Avoid skin/eye contact and inhalation of vapors by using nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators in poorly ventilated areas .
- Store in tightly sealed containers in dry, well-ventilated spaces to prevent electrostatic accumulation and degradation .
- Implement eyewash stations and safety showers near workstations for emergency response .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer :
- Use single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for structurally similar chromenone derivatives (e.g., mean C–C bond length precision: 0.003 Å; R factor: 0.043) .
- Validate purity via high-resolution mass spectrometry (HRMS) and NMR (e.g., / NMR for functional group analysis) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis of the ester and carbamate groups .
- Monitor for moisture ingress using Karl Fischer titration if long-term stability is critical .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s photostability under varying environmental conditions?
- Methodological Answer :
- Adopt a split-plot factorial design (e.g., light intensity, pH, temperature as factors) with randomized blocks to minimize confounding variables .
- Use HPLC-PDA to quantify degradation products and LC-MS/MS to identify photolytic byproducts (e.g., trifluoromethyl radical intermediates) .
Q. What analytical strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Perform systematic solubility profiling in 12 solvents (e.g., DMSO, ethanol, hexane) using the shake-flask method at 25°C, validated by UV-Vis spectroscopy .
- Apply Principal Component Analysis (PCA) to correlate solvent polarity indices with experimental solubility, addressing outliers through controlled humidity/temperature replication .
Q. How can the environmental fate of this compound be evaluated to predict ecological risks?
- Methodological Answer :
- Conduct OECD 301F biodegradation tests to measure half-life in aquatic systems, complemented by QSAR modeling to estimate bioaccumulation potential .
- Use soil column chromatography to assess adsorption coefficients () and microcosm studies to track metabolite formation (e.g., benzoic acid derivatives) .
Q. What synthetic routes optimize yield while minimizing hazardous byproducts?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
